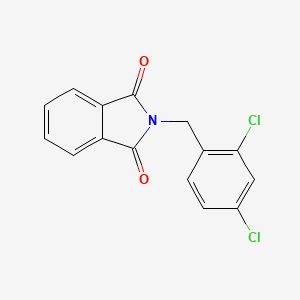
2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones These compounds are known for their diverse biological activities and are often used in medicinal chemistry research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 2,4-dichlorobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of green chemistry principles, such as solventless reactions and environmentally friendly reagents, is also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, which suggests its potential use as an antipsychotic agent.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichlorophenyl)isoindoline-1,3-dione
- 2-(2,4-Dichlorobenzyl)phthalimide
- 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione derivatives
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C15H9Cl2NO2 |
|---|---|
分子量 |
306.1 g/mol |
IUPAC名 |
2-[(2,4-dichlorophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
InChIキー |
UJUCVRVGCZLASM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


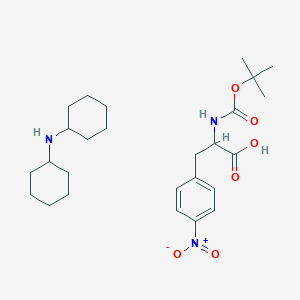
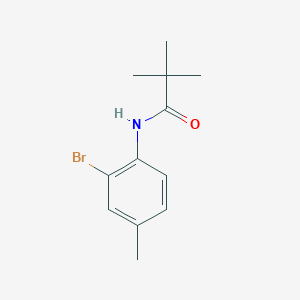
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)
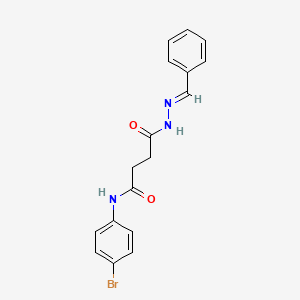

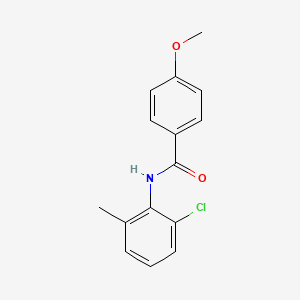

![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)
![(5Z)-5-benzylidene-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11993287.png)
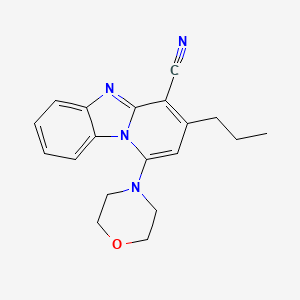

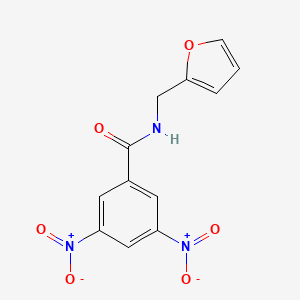
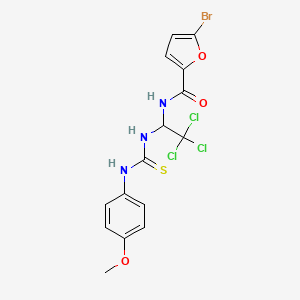
![{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11993305.png)
